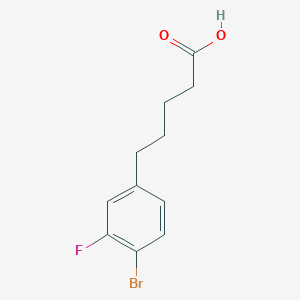

5-(4-Bromo-3-fluorophenyl)pentanoic acid

Description

5-(4-Bromo-3-fluorophenyl)pentanoic acid is a halogenated aromatic carboxylic acid featuring a pentanoic acid backbone substituted with a 4-bromo-3-fluorophenyl group. The molecule combines the electronic effects of bromine (electron-withdrawing) and fluorine (electronegative), which influence its reactivity, solubility, and interactions in biological or synthetic systems .

Properties

Molecular Formula |

C11H12BrFO2 |

|---|---|

Molecular Weight |

275.11 g/mol |

IUPAC Name |

5-(4-bromo-3-fluorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H12BrFO2/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |

InChI Key |

GFCYGAHSVDKQGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCC(=O)O)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- 5-(3-Bromo-4-fluorophenyl)pentanoic acid (): This positional isomer swaps the bromine and fluorine substituents on the phenyl ring. Its molecular formula (C₁₁H₁₂BrFO₂) and monoisotopic mass (274.000470) are identical to the target compound, but the altered substituent positions may affect electronic distribution and steric interactions. For example, the para-bromo group in the target compound could enhance resonance stabilization compared to the meta-bromo isomer .

Halogen-Substituted Phenylpentanoic Acids

- 5-(4-Bromophenyl)pentanoic acid (): Lacking the fluorine substituent, this compound (CAS 22647-95-6) has reduced polarity and molecular weight (273.12 g/mol vs. 275.117 g/mol for the target compound).

- 5-(4-Fluorophenyl)-5-oxopentanoic acid (): This analog replaces bromine with fluorine and introduces a ketone group at position 3. The ketone significantly alters reactivity (e.g., susceptibility to nucleophilic attack) and reduces acidity (pKa ~4.5 for pentanoic acids vs. higher for ketones) .

Shorter-Chain Analogs

- The shorter chain may limit conformational flexibility in binding applications .

- 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2, ):

A two-carbon chain and additional fluorine substituent further reduce steric bulk. Such differences may enhance metabolic stability but reduce affinity for hydrophobic binding pockets .

Heterocyclic Derivatives

- 2-(5-(4-Bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)-4-methyl pentanoic acid (): This pyrrole-based compound integrates a bromophenyl group into a heterocyclic framework.

Key Research Findings

Structural and Electronic Effects

- Substituent Position : Positional isomers (e.g., bromine at para vs. meta) alter electronic effects, impacting dipole moments and intermolecular interactions. For example, para-substituted bromine in the target compound may enhance resonance stabilization of the carboxylate anion .

Pharmacological Relevance

- Antibody Binding: Analogous compounds like 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid () demonstrate that pentanoic acid derivatives can mimic pharmacologically active motifs. The target compound’s bromo-fluorophenyl group may similarly enhance affinity for receptors requiring halogen bonding .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.